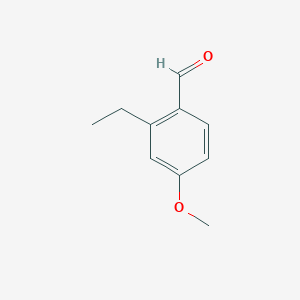

2-Ethyl-4-methoxybenzaldehyde

Description

Established Synthetic Routes to 2-Ethyl-4-methoxybenzaldehyde

The creation of this compound can be approached through several established synthetic pathways. These methods offer reliable means to construct this specific molecular architecture.

The Corey-Fuchs reaction is a two-step process that transforms an aldehyde into a terminal alkyne. jk-sci.com This reaction first converts the aldehyde into a dibromoolefin, which is then treated with a strong base to yield the alkyne. jk-sci.combeilstein-journals.org While not a direct synthesis of this compound, it can be a key step in a multi-step synthesis where an alkyne intermediate is required. The reaction typically involves reagents like carbon tetrabromide and triphenylphosphine (B44618). jk-sci.com

The general mechanism involves the formation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide. rsc.org This ylide then reacts with the starting aldehyde to form a dibromoolefin. rsc.org Subsequent treatment with a strong base, such as n-butyllithium, leads to the formation of the terminal alkyne. jk-sci.comrsc.org

A potential, though not explicitly documented, pathway to this compound could involve the synthesis of an appropriate alkyne precursor via the Corey-Fuchs reaction, followed by subsequent functional group transformations to introduce the ethyl and aldehyde moieties.

Borane-mediated reactions offer a versatile and often highly selective method for the functionalization of aromatic rings. chalmers.se These reactions can be used to introduce various substituents, including those necessary for the synthesis of complex aldehydes. chalmers.se Boron-based reagents can facilitate the regioselective C-H functionalization of aromatic compounds, which is a powerful tool for building molecular complexity. chalmers.se

For instance, borane (B79455) complexes can be used in reductive amination of aldehydes and ketones. organic-chemistry.org More specifically, borane-mediated reductive aldol (B89426) reactions have been developed for the stereocontrolled formation of carbon-carbon bonds. nih.govnih.gov These methods, while not directly reported for the synthesis of this compound, provide a conceptual framework for how borane chemistry could be applied. A strategy could involve the use of a borane reagent to selectively functionalize a methoxy-substituted aromatic precursor, followed by steps to introduce the ethyl group and oxidize a suitable precursor to the aldehyde.

Synthesis of Structurally Related Methoxyphenyl Aldehydes and Derivatives

The synthesis of aldehydes and derivatives with similar methoxyphenyl structures often employs classic named reactions that are staples in organic chemistry.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. mdpi.comwikipedia.org The reaction utilizes a substituted formamide, such as dimethylformamide (DMF), and phosphorus oxychloride to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.orgrsc.org This electrophilic species then attacks the aromatic ring, leading to the formation of an aryl aldehyde after hydrolysis. wikipedia.org

This reaction is particularly effective for substrates that are more activated than benzene (B151609), such as phenols and anilines, making it suitable for methoxy-substituted aromatics. wikipedia.org For example, the Vilsmeier-Haack reaction has been successfully used to synthesize various pyrazole-4-carbaldehydes from appropriately substituted pyrazole (B372694) precursors. mdpi.com A patent describes the use of the Vilsmeier reaction to introduce an aldehyde group onto 3-acetoxyanisole to produce 2-methoxy-4-acetoxybenzaldehyde. google.com

| Reaction | Starting Material | Reagents | Product |

| Vilsmeier-Haack | Electron-rich arene | Substituted formamide, POCl₃ | Aryl aldehyde |

| Vilsmeier-Haack | 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | DMF, POCl₃ | 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde mdpi.comktu.edu |

| Vilsmeier-Haack | 3-acetoxyanisole | N,N-dimethylformamide, phosphorus oxychloride | 2-methoxy-4-acetoxybenzaldehyde google.com |

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond. wikipedia.org This reaction is a modification of the aldol condensation and is often catalyzed by a weak base. wikipedia.org It is a key reaction in the synthesis of various organic compounds, including derivatives of methoxyphenyl aldehydes. wikipedia.orgsci-hub.se

For example, 2-methoxybenzaldehyde (B41997) can react with thiobarbituric acid in the presence of piperidine (B6355638) as a base to form a conjugated enone. wikipedia.org Similarly, 4-methoxybenzaldehyde (B44291) can undergo condensation with malononitrile (B47326) to yield benzylidenemalononitrile. researchgate.net The reaction conditions can influence the outcome; for instance, less reactive aldehydes like 4-methoxybenzaldehyde may show lower conversion rates compared to more electrophilic aldehydes. mdpi.com A specific application is the synthesis of 4-methoxycinnamic acid from 4-methoxybenzaldehyde and malonic acid using pyridine (B92270) as a catalyst. scribd.com

| Starting Aldehyde | Active Methylene (B1212753) Compound | Catalyst | Product Type |

| 2-methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Conjugated enone wikipedia.org |

| 4-methoxybenzaldehyde | Malononitrile | - | Benzylidenemalononitrile researchgate.net |

| 4-methoxybenzaldehyde | Malonic acid | Pyridine | 4-Methoxycinnamic acid scribd.com |

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. ajpsonline.com A variation, the Claisen-Schmidt condensation, involves the reaction of an aldehyde or ketone with an ester. lew.ro This reaction is instrumental in synthesizing cinnamic acid derivatives from aromatic aldehydes. lew.ro

For instance, esters of 4-methoxycinnamic acid can be synthesized through the Claisen condensation of anisaldehyde (4-methoxybenzaldehyde) with the corresponding alkyl acetates. niscpr.res.in This reaction is typically carried out at low temperatures using sodium as a base and a small amount of methanol (B129727) as an initiator, yielding the cinnamic acid ester. niscpr.res.in This method provides a direct route to valuable compounds used in various industries. niscpr.res.in

| Aldehyde | Ester | Base | Product | Yield |

| Anisaldehyde | Alkyl acetate (B1210297) | Sodium | Alkyl 4-methoxycinnamate | ~77% niscpr.res.in |

Two-Phase Oxidation Reactions for Aromatic Aldehyde Formation

Two-phase oxidation reactions offer a valuable method for the synthesis of aromatic aldehydes. This approach is particularly useful in managing reaction exothermicity and facilitating product separation. For instance, the oxidation of p-methoxytoluene to p-methoxybenzaldehyde can be achieved using a dichromate ion-forming substance and sulfuric acid. This process can be enhanced by the presence of a manganese compound. epo.org A key advantage of this method is the potential for electrolytic regeneration of the aqueous waste solution, allowing the oxidizing agent to be reused, which reduces both cost and environmental pollution. epo.org

In a similar vein, the oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde has been demonstrated in a two-phase system of ethyl acetate and aqueous sodium hypochlorite (B82951) (NaClO). researchgate.net This reaction highlights the direct conversion of an alcohol to an aldehyde in a biphasic environment. Furthermore, microbiological oxidation using xylene monooxygenase (XMO) in a two-phase aqueous/organic medium presents a biocatalytic route. google.com This enzymatic approach can selectively oxidize a methyl group on an aromatic ring to the corresponding alcohol, aldehyde, and then carboxylic acid, with the potential to specifically enrich the aldehyde product. google.com

The oxidation of various aldehydes, including aromatic ones, can be performed in microreactors, which are particularly suited for highly exothermic reactions. researchgate.net For example, the oxidation of valeraldehyde (B50692) with oxygen to valeric acid is carried out in a microreactor at temperatures between 0 and 40 °C with a catalytic amount of manganese(II) acetate. researchgate.net This continuous flow process is a safer alternative to traditional batch processes. researchgate.net

Optimization of Synthetic Reaction Conditions and Efficiency

The efficiency and yield of aromatic aldehyde synthesis are heavily dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, and temperature.

Catalyst Systems and Their Influence on Reaction Yields

A variety of catalyst systems have been developed to improve the synthesis of aromatic aldehydes. For the preparation of p-methoxybenzaldehyde from p-methoxytoluene, a carbazolyl porous organic polymer-carried transition metal oxide catalyst has been shown to be effective, achieving conversion rates and selectivity greater than 70%. patsnap.com This heterogeneous catalyst boasts high thermal stability and reduced loss of active components. patsnap.com Another approach involves the use of metalloporphyrin as a catalyst in the presence of N-hydroxyphthalimide. patsnap.com

In the context of converting anethole (B165797) to p-methoxybenzaldehyde, a POL-PPh3@PdCl2 catalyst has been utilized with hydrogen peroxide as the oxidant. google.com This method offers high yield and mild reaction conditions. google.com For the oxidation of alcohols to aldehydes, a silver N-heterocyclic carbene (NHC) catalyst provides a mild and selective option. organic-chemistry.org

The Baeyer-Villiger oxidation of benzaldehydes to phenols can be catalyzed by methyltrioxorhenium (MTO) with hydrogen peroxide. For example, 4-methoxybenzaldehyde is converted to 4-methoxyphenol (B1676288) in 74% yield. oup.com Zirconium and hafnium polyhedral oligosilsesquioxane (POSS) complexes have been shown to be effective homogeneous catalysts for the reductive etherification of aldehydes.

A triple catalysis system, combining enamine, photoredox, and cobalt catalysis, offers a desaturative approach to preparing aromatic aldehydes from saturated cyclohexanecarbaldehyde precursors. nih.gov The cytochrome P450 enzyme CYP199A4 and its variants can also be used as biocatalysts for the stereoselective oxidation of substituted benzenes. uq.edu.au

Role of Solvents and Temperature in Reaction Outcomes

Solvents and temperature are critical parameters that significantly influence the outcome of synthetic reactions. In the synthesis of 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone from 4-methoxybenzaldehyde, the reaction is carried out in ethanol (B145695) at a reflux temperature of 70°C. scirp.org The synthesis of coumarin (B35378) derivatives from salicylaldehydes and phenylacetic acids has been optimized under solvent-free conditions at 180°C. nih.gov

For the reductive etherification of 2-methoxybenzaldehyde and 4-methoxybenzaldehyde, isopropanol (B130326) serves as both a "green" solvent and a reagent, with reactions occurring at temperatures between 100-160°C. The oxidation of p-methoxytoluene to anisaldehyde using a dichromate and sulfuric acid system is typically conducted at a temperature of about 75 to 85°C. epo.org

The synthesis of p-methoxybenzaldehyde from anethole using a POL-PPh3@PdCl2 catalyst is performed in toluene (B28343) at room temperature. google.com The chemoselective benzylic C-H bond oxidation of p-methoxy toluene has been studied in acetonitrile/water at 40°C. rsc.org The synthesis of acridine (B1665455) derivatives from various benzaldehydes, including 4-methoxybenzaldehyde, has been achieved in ethanol. rsc.org

The reaction of 4-methoxybenzaldehyde with malonic acid has been tested in various solvent systems, including pyridine and a mixture of pyridine and toluene, at different temperatures to optimize the yield of the resulting cinnamic acid. rsc.org The synthesis of a Schiff base from 2-hydroxy-4-methoxybenzaldehyde (B30951) and 4-aminobenzoic acid ethyl ester is conducted by refluxing in ethanol. mdpi.com

Green Chemistry Approaches in Aromatic Aldehyde Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mygreenlab.org

Microdroplet-Assisted Sustainable Synthetic Methodologies

Microdroplet-assisted synthesis has emerged as a sustainable and highly efficient method for various chemical transformations, including the formation of aromatic aldehydes. stanford.edu Reactions conducted in microdroplets can be orders of magnitude faster than their bulk-phase counterparts. stanford.eduscispace.com This acceleration is attributed to the increased surface-area-to-volume ratio in microdroplets, which enhances mass transfer, particularly in gas-liquid reactions. stanford.edursc.org

For example, the aerobic oxidation of aldehydes to carboxylic acids is significantly accelerated in microdroplets, where molecular oxygen acts as both the sheath gas to generate the droplets and the oxidant. stanford.eduscispace.comrsc.org The addition of a catalyst, such as nickel(II) acetate, can further enhance the reaction rate. stanford.edursc.org This technique has been successfully applied to a range of aliphatic, aromatic, and heterocyclic aldehydes, with moderate to excellent yields (62–91%). stanford.edursc.org

The practicality of microdroplet synthesis has been demonstrated by scaling up the process to a preparative level. stanford.edu For instance, the aerobic oxidation of 4-tert-butylbenzaldehyde (B1265539) to 4-tert-butylbenzoic acid was achieved at a significant production rate with a good isolated yield. stanford.eduscispace.com The use of microdroplets aligns with green chemistry principles by often requiring no catalysts, strong oxidizers, or elevated temperatures, and by enabling reactions that may not occur in bulk solution. acs.org This method represents a simple and environmentally friendly way to generate radicals for organic synthesis. acs.org The combination of microdroplet-assisted reactions with high-throughput experimentation allows for the rapid characterization of reaction scope, further highlighting its value as a green and sustainable synthetic tool. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-6-10(12-2)5-4-9(8)7-11/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZNOAUEHPPANO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reaction Chemistry and Mechanistic Studies of 2 Ethyl 4 Methoxybenzaldehyde

General Reactivity Patterns of Substituted Benzaldehydes

The reactivity of a substituted benzaldehyde (B42025) is intricately linked to the electronic properties of its substituents and the inherent nature of the aldehyde functional group.

Electrophilic and Nucleophilic Character

The carbonyl group in benzaldehyde derivatives imparts a dual reactivity. The carbon atom of the carbonyl group is electrophilic, making it susceptible to attack by nucleophiles. Conversely, the oxygen atom possesses lone pairs of electrons and can act as a nucleophile or a Brønsted-Lowry base, particularly after protonation. libretexts.org

Aromatic aldehydes, in general, are prone to nucleophilic addition reactions. libretexts.org However, they are typically less reactive than their aliphatic counterparts. quora.com This reduced reactivity is attributed to the resonance effect of the aromatic ring, which delocalizes the partial positive charge on the carbonyl carbon, thus making it a less potent electrophile. libretexts.orgquora.com

In the context of electrophilic aromatic substitution, the aldehyde group is a deactivating, meta-directing substituent. doubtnut.com This is due to its electron-withdrawing nature, which reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. doubtnut.com

Electronic Effects of Methoxy (B1213986) and Ethyl Groups on Reactivity

The presence of methoxy (-OCH3) and ethyl (-CH2CH3) groups on the benzene ring significantly modulates the reactivity of 2-Ethyl-4-methoxybenzaldehyde.

Methoxy Group (-OCH3): The methoxy group, located at the para position to the aldehyde, exerts a strong electron-donating resonance effect (+R effect) and a weaker electron-withdrawing inductive effect (-I effect). quora.com The +R effect involves the donation of a lone pair of electrons from the oxygen atom into the aromatic pi-system, increasing the electron density of the ring. This effect is particularly pronounced at the ortho and para positions. quora.com In the case of 4-methoxybenzaldehyde (B44291), this increased electron density at the carbonyl carbon via resonance makes it less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted benzaldehyde. nih.gov

Ethyl Group (-CH2CH3): The ethyl group, situated at the ortho position, is an electron-donating group primarily through an inductive effect (+I effect). It pushes electron density towards the benzene ring, thereby increasing its nucleophilicity. Alkyl groups like ethyl are known to activate the benzene ring towards electrophilic substitution. msu.edu

Carbon-Carbon Bond Formation Reactions

One of the most significant applications of aromatic aldehydes in organic synthesis is their use in reactions that form new carbon-carbon bonds.

Aldol (B89426) Condensation Mechanisms Involving Aromatic Aldehydes

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction. allen.in When an aromatic aldehyde, which lacks α-hydrogens, reacts with an enolizable aldehyde or ketone in the presence of a base, it is known as a Claisen-Schmidt condensation. libretexts.org This reaction is highly valuable as it often proceeds with high yields and can be used to synthesize α,β-unsaturated ketones and aldehydes. libretexts.orgbyjus.com

The mechanism, typically base-catalyzed, involves the following key steps:

Enolate Formation: A base abstracts an α-hydrogen from the enolizable carbonyl compound to form a nucleophilic enolate ion. numberanalytics.com

Nucleophilic Attack: The enolate ion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. numberanalytics.com

Protonation: The resulting alkoxide intermediate is protonated, often by the solvent, to yield a β-hydroxy aldehyde or ketone (the aldol adduct). byjus.com

Dehydration: This aldol adduct readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated carbonyl compound. byjus.comnumberanalytics.com This dehydration is often spontaneous, driven by the formation of the extended conjugated system.

Aromatic aldehydes are particularly good substrates for these reactions because they cannot self-condense, which simplifies the product mixture. allen.in

Nucleophilic Addition and Subsequent Eliminations

Nucleophilic addition to the carbonyl group of aromatic aldehydes can be followed by an elimination step, a process known as nucleophilic addition-elimination. ck12.orgyoutube.com This is distinct from the dehydration in the Aldol condensation. A classic example is the reaction of aldehydes with derivatives of ammonia (B1221849), such as hydroxylamine (B1172632), hydrazine (B178648), and 2,4-dinitrophenylhydrazine. organicmystery.comchemguide.co.uk

The general mechanism proceeds as follows:

Nucleophilic Addition: The nucleophilic nitrogen atom of the ammonia derivative attacks the electrophilic carbonyl carbon of the aldehyde. youtube.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

Elimination: The carbinolamine then eliminates a molecule of water to form a product with a carbon-nitrogen double bond (an imine or a derivative thereof). youtube.comchemguide.co.uk

The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to attack by the weak nucleophile. organicmystery.com

Photochemical Transformations and Radical Reaction Pathways

The photochemistry of aromatic aldehydes is a rich field, involving various transformations and the generation of radical intermediates. beilstein-journals.orgnih.gov Upon absorption of light, benzaldehyde and its derivatives can be excited to singlet and triplet states, which can then undergo a variety of reactions. beilstein-journals.org

One common photochemical process is the Paterno-Büchi reaction , which is the [2+2] photocycloaddition of a carbonyl compound to an alkene to form an oxetane. beilstein-journals.orgnih.gov

Aromatic aldehydes can also act as photoinitiators in radical reactions. beilstein-journals.orgresearchgate.net For instance, upon irradiation, benzaldehyde can undergo homolytic cleavage to form a benzoyl radical and a hydrogen radical. beilstein-journals.orgnih.gov These radicals can then initiate other reactions. Studies have shown that substituted benzaldehydes, including those with electron-donating groups like methoxy, can be effective photocatalysts for certain organic transformations. nih.gov For example, 4-anisaldehyde (4-methoxybenzaldehyde) has been used as an effective organocatalyst in photochemical reactions. beilstein-journals.orgnih.gov

Furthermore, pulse radiolysis studies on substituted benzaldehydes have provided insights into their reactions with reducing radicals. researchgate.net The aldehydic group is often the primary site for electron addition, leading to the formation of radical anions. researchgate.net The substituents on the aromatic ring influence the stability and subsequent reactions of these radical intermediates. While specific studies on the photochemical transformations of this compound are not extensively documented in the provided search results, the general principles governing the photochemistry of substituted benzaldehydes suggest that it would be susceptible to similar radical-mediated pathways and photochemical reactions.

Triplet State Quenching and Photosensitization in Aldehydes

Aromatic aldehydes, including this compound, possess the ability to absorb ultraviolet light, leading to electronic excitation. Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). beilstein-journals.org Through a process known as intersystem crossing (ISC), it can then convert to a lower energy, but longer-lived, triplet state (T₁). beilstein-journals.orgnih.gov This triplet state is highly reactive and can participate in various chemical transformations. nih.gov

The reactivity of the triplet state is central to the role of aromatic aldehydes as photosensitizers. beilstein-journals.org A photosensitizer can absorb light energy and then transfer it to another molecule, which then undergoes a chemical reaction. nih.gov For an aldehyde to be an effective photosensitizer, its triplet state energy must be sufficiently high. beilstein-journals.orgnih.gov For instance, aldehydes with triplet state energies of approximately 70 kcal/mol or higher have been shown to be effective photosensitizers, a category that includes compounds like 2-methoxybenzaldehyde (B41997). beilstein-journals.orgnih.gov Conversely, aldehydes with very low-lying triplet states are inactive as photosensitizers. beilstein-journals.orgnih.gov The triplet state can be "quenched" by various molecules, including oxygen or dienes, which accept the energy from the aldehyde, returning the aldehyde to its ground state and inhibiting its photochemical reactions. nih.gov The presence of oxygen can completely inhibit reactions that proceed via a triplet state mechanism. nih.gov

Table 1: Photophysical Properties of Aromatic Aldehydes

| Property | Description | Relevance to this compound |

|---|---|---|

| Excitation | Absorption of UV light promotes the molecule from the S₀ ground state to the S₁ excited state. beilstein-journals.org | As an aromatic aldehyde, it can undergo n → π* transitions. |

| Intersystem Crossing (ISC) | The S₁ state can convert to the T₁ triplet state. beilstein-journals.org | This process populates the reactive triplet state. |

| Triplet State Energy | The energy difference between the T₁ state and the S₀ state. | Determines its potential as a photosensitizer; related compounds like 2-methoxybenzaldehyde have sufficient energy (~70 kcal/mol). beilstein-journals.orgnih.gov |

| Quenching | Deactivation of the triplet state by an external agent (e.g., O₂). nih.gov | Reactions involving the triplet state are sensitive to quenchers. |

Photoredox Cross-Dehydrogenative Coupling (CDC) Mechanisms

Cross-dehydrogenative coupling (CDC) is a powerful strategy in organic synthesis that involves the formation of a bond between two C-H bonds under oxidative conditions. beilstein-journals.orglibretexts.org Aromatic aldehydes can function as highly effective organocatalysts or photoinitiators in certain CDC reactions, particularly those mediated by light. beilstein-journals.org

In a photoredox CDC reaction, the aromatic aldehyde can initiate a radical chain mechanism upon irradiation. beilstein-journals.org For example, benzaldehyde has been employed as a photoinitiator for the α-heteroarylation of amides and ethers through C–H activation. beilstein-journals.org The proposed mechanism suggests that the photo-excited aldehyde abstracts a hydrogen atom, setting off a radical cascade. beilstein-journals.org This protocol is compatible with both C(sp³)–H and C(sp²)–H bond activation. beilstein-journals.org Given its structural similarity, this compound is expected to participate in similar photoredox CDC reactions, acting as a photoinitiator to enable the coupling of various C-H bonds. The reaction is typically inhibited by radical scavengers like TEMPO and atmospheric oxygen, supporting the radical-based mechanism. beilstein-journals.org

Reactive Oxygen Species Mediated Electrochemical Radical Reactions

Electrochemical methods offer a green and efficient alternative for generating reactive intermediates. In the context of radical chemistry, the electrochemical generation of Reactive Oxygen Species (ROS) is of significant interest. ucl.ac.uknih.gov ROS, such as the hydroxyl radical (OH•) and ozone, can be produced through the reduction or oxidation of molecules like oxygen and water. ucl.ac.ukrsc.org

These electrochemically generated ROS can then mediate a variety of radical reactions. ucl.ac.uk For example, mechanistic studies have shown that hydroxyl radicals are involved in the formation of alkyl radicals from alkyl iodides under mild reducing potentials. rsc.org Aldehydes can be products in such reactions; for instance, the reaction of anethole (B165797) under these conditions yielded 4-methoxybenzaldehyde. rsc.org This indicates that substrates with methoxy-phenyl groups, like this compound, can be involved in or formed through ROS-mediated electrochemical processes. The generation of ROS is often linked to the catalytic activity of the electrode material and can sometimes contribute to its degradation. nih.gov

C(sp³)–H Alkylation/Arylation Processes with Aromatic Aldehydes

The direct functionalization of C(sp³)–H bonds is a highly sought-after transformation that enhances molecular complexity in an atom-economical fashion. beilstein-journals.org For aromatic aldehydes bearing alkyl substituents, such as the ethyl group in this compound, achieving selective C(sp³)–H functionalization presents a significant challenge due to the presence of other reactive sites, like the aromatic C(sp²)–H bonds. researchgate.netrsc.org

A common strategy to control the regioselectivity of such reactions is the use of transient directing groups (TDGs). researchgate.netrsc.org In this approach, the aldehyde functionality reacts in situ with a directing group, often an amine-based compound, to form a more strongly coordinating species like an imine. researchgate.net This new group then directs a metal catalyst, typically palladium, to a specific C-H bond. researchgate.netresearchgate.net By carefully selecting the TDG, it is possible to control whether the functionalization occurs at the benzylic C(sp³)–H bond of the ethyl group or at the ortho C(sp²)–H bond of the aromatic ring. rsc.orgrsc.org This regiodivergent approach has been demonstrated in the polyfluoroalkoxylation of o-methyl benzaldehydes, where altering the TDG dictates the site of reaction. rsc.org These findings provide a framework for the selective alkylation or arylation of the ethyl group in this compound.

Derivatization Reactions for Functional Group Interconversion

Bromination for Bromoaldehyde Generation

The presence of strong electron-donating groups (the ethyl and methoxy groups) on the aromatic ring of this compound makes it highly susceptible to electrophilic aromatic substitution, such as bromination. biosynth.com It has been noted that this compound can be reacted with bromine to generate bromoaldehydes, which have been used as estrogen analogues. biosynth.com

The regioselectivity of the bromination is dictated by the directing effects of the existing substituents. The methoxy group is a powerful ortho-, para-director, while the ethyl group is a weaker ortho-, para-director. In this case, the positions ortho to the methoxy group are C3 and C5, and the positions ortho to the ethyl group are C1 (blocked) and C3. The para position to the methoxy group is blocked by the ethyl group, and the para position to the ethyl group is blocked by the methoxy group. Therefore, bromination is expected to occur preferentially at the C3 and C5 positions, which are activated by the methoxy group.

Table 2: Potential Products of Bromination of this compound

| Product Name | Position of Bromine | Rationale |

|---|---|---|

| 3-Bromo-2-ethyl-4-methoxybenzaldehyde | C3 | Ortho to the strongly activating methoxy group and ortho to the ethyl group. |

| 5-Bromo-2-ethyl-4-methoxybenzaldehyde | C5 | Ortho to the strongly activating methoxy group. |

| 3,5-Dibromo-2-ethyl-4-methoxybenzaldehyde | C3, C5 | With excess bromine, disubstitution can occur at the most activated positions. |

The synthesis of bromoaldehydes from methoxybenzaldehyde derivatives is a common transformation in organic synthesis. sci-hub.segoogle.com

Formylation Reactions

Formylation is a reaction that introduces a formyl group (-CHO) onto a molecule. thieme-connect.de For electron-rich aromatic rings, several classic named reactions can be employed, including the Duff reaction and the Vilsmeier-Haack reaction. thieme-connect.dewikipedia.org

Duff Reaction: This reaction uses hexamethylenetetramine (hexamine) as the formyl source for the formylation of highly activated aromatic compounds, such as phenols. wikipedia.org The reaction requires acidic conditions and preferentially directs the formyl group to the ortho position of the activating group. wikipedia.org

Vilsmeier-Haack Reaction: This method uses a substituted amide (like dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃) to generate the Vilsmeier reagent, which then formylates activated aromatic rings. thieme-connect.depsu.edu

Given that this compound contains a highly activated aromatic ring due to the methoxy and ethyl groups, it could theoretically undergo a second formylation. However, the existing aldehyde group is deactivating, and steric hindrance from the adjacent ethyl group might influence the feasibility and position of further formylation. An attempted Vilsmeier formylation of the related compound 2-ethyl-1,4-dimethoxybenzene (B73506) has been documented, highlighting the interest in formylating such substituted aromatic systems. sciencemadness.org Formylation reactions are powerful tools, as the resulting aldehyde can be readily converted into other functional groups like alcohols or carboxylic acids. thieme-connect.de

Schiff Base Formation from Aldehydes

The mechanism begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. researchgate.net This step results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral carbinolamine or hemiaminal intermediate. scispace.com The reaction rate is sensitive to pH; acidic conditions can accelerate the reaction by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. However, excessive acid can be detrimental as it protonates the primary amine, rendering it non-nucleophilic. peerj.com

The final step is the acid-catalyzed dehydration of the carbinolamine. scispace.com The hydroxyl group of the carbinolamine is protonated to form a good leaving group (water), which is then eliminated to form a resonance-stabilized iminium ion. Deprotonation of the nitrogen atom yields the final Schiff base product. To drive the equilibrium towards the product, water is often removed from the reaction mixture, for instance, by using a Dean-Stark apparatus or molecular sieves. scispace.com

The general reaction is as follows: R-CHO + R'-NH₂ ⇌ R-CH(OH)-NH-R' ⇌ R-CH=N-R' + H₂O

In the context of this compound, the presence of the electron-donating methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups on the aromatic ring increases the electron density at the carbonyl carbon, which can slightly decrease its reactivity towards nucleophiles compared to unsubstituted benzaldehyde. However, the formation of Schiff bases from methoxy-substituted benzaldehydes is a well-established and efficient process. jst.go.jpresearchgate.net

Research on Schiff bases derived from substituted benzaldehydes often focuses on their coordination chemistry with metal ions and their biological activities. For instance, Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde (B30951) have been synthesized and complexed with copper(II) ions, with the resulting complexes showing antimicrobial activity. mdpi.comnih.gov While the ethyl group at the 2-position introduces some steric hindrance, the fundamental reaction to form the imine remains the same.

Table 1: Representative Conditions for Schiff Base Formation

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions | Product Yield | Reference |

| 4-Methoxybenzaldehyde | Phthalazinones | Ethanol (B145695) | None | Reflux, 3h | 74-80% | jst.go.jp |

| 2-Hydroxy-4-methoxybenzaldehyde | 4-Aminobenzoic acid ethyl ester | Ethanol | None | Reflux | Not specified | mdpi.com |

| Benzaldehyde Derivatives | para-Aminophenol | Not specified | Acetic Acid | Not specified | 91-98% | mediresonline.org |

| Aldehydes | Amines | Solvent-free | Montmorillonite K 10 clay | Microwave irradiation | 75-98% | scispace.com |

Acetal (B89532) Formation as Protecting Group Strategy

In multi-step organic synthesis, it is often necessary to protect a reactive functional group, such as an aldehyde, to prevent it from reacting under conditions intended for another part of the molecule. libretexts.orglibretexts.org The aldehyde group of this compound can be selectively protected by converting it into an acetal. Acetals are stable in neutral to strongly basic environments and are unreactive towards many nucleophiles, organometallic reagents (like Grignard reagents), and hydrides. libretexts.orgtcichemicals.com This lack of reactivity makes them excellent protecting groups for aldehydes. libretexts.org

The formation of an acetal involves the reaction of the aldehyde with two equivalents of an alcohol, or one equivalent of a diol to form a cyclic acetal, under acidic conditions. ymerdigital.com The mechanism is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A molecule of the alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal. organic-chemistry.org

Subsequent protonation of the hemiacetal's hydroxyl group forms a good leaving group (water). The departure of water generates a resonance-stabilized carbocation (an oxocarbenium ion). A second molecule of the alcohol then attacks this electrophilic species, and subsequent deprotonation by a base (such as the conjugate base of the acid catalyst or another alcohol molecule) yields the stable acetal. organic-chemistry.org The reaction is reversible, and the removal of water is necessary to drive the reaction to completion. libretexts.org

For this compound, common reagents for this protection include methanol (B129727) or ethanol in the presence of an acid catalyst like HCl or p-toluenesulfonic acid, to form the corresponding dimethyl or diethyl acetal. organic-chemistry.orggoogle.com 4-Methoxybenzaldehyde dimethyl acetal, a closely related compound, is used as a protecting group reagent, particularly for diols in carbohydrate chemistry. fishersci.nl

The deprotection of the acetal to regenerate the aldehyde is readily achieved by hydrolysis with aqueous acid, taking advantage of the reversibility of the formation reaction. tcichemicals.comorganic-chemistry.org

Table 2: Acetal Formation and Deprotection Conditions

| Substrate | Reagent(s) | Catalyst | Conditions | Product | Purpose | Reference |

| Aldehydes/Ketones | Alcohols/Orthoformates | Perchloric acid on silica (B1680970) gel | Solvent-free | Acyclic/Cyclic Acetals | Protection | organic-chemistry.org |

| Aldehydes/Ketones | 1,2-Ethanediol | Acid | Reflux with Dean-Stark trap | Cyclic Acetal | Protection | libretexts.org |

| Acetaldehyde | Anhydrous Ethanol | H₂SO₄, Anhydrous CaCl₂ | 15-30 °C | Acetaldehyde diethyl acetal | Synthesis | google.com |

| Acetals/Ketals | Water | NaBArF₄ | 30 °C | Aldehyde/Ketone | Deprotection | organic-chemistry.org |

Derivatization Strategies and Analytical Methodologies for 2 Ethyl 4 Methoxybenzaldehyde

Derivatization for Enhanced Spectroscopic Detection

Derivatization is a cornerstone technique in analytical chemistry that chemically modifies an analyte to produce a new compound with properties more suitable for a given analytical method. tandfonline.com For a compound like 2-Ethyl-4-methoxybenzaldehyde, which may lack a strong native signal for certain detection methods, derivatization can introduce a chromophoric or fluorophoric moiety, significantly enhancing its detectability. tandfonline.com

Fluorescence Derivatization Reagents and Their Mechanisms of Action

Fluorescence derivatization is a highly sensitive method used to analyze non-fluorescent or weakly fluorescent compounds. The process involves reacting the target analyte with a fluorescent labeling reagent to yield a highly fluorescent product. For aldehydes like this compound, this typically involves targeting the carbonyl group.

The most common mechanism involves the reaction of the aldehyde with a hydrazine (B178648) or hydroxylamine (B1172632) derivative. thermofisher.com Hydrazine-based reagents react with the carbonyl group to form a stable hydrazone, which is a type of Schiff base characterized by a carbon-nitrogen double bond. rsc.org This reaction is often catalyzed by an acid. rsc.org Similarly, hydroxylamine derivatives react to form stable oximes. thermofisher.com The stability of these derivatives is crucial for reliable chromatographic analysis. thermofisher.com

Several classes of fluorescent reagents are employed for this purpose:

Dansyl Hydrazine: This has historically been one of the most widely used UV-excitable hydrazine probes for derivatizing aldehydes and ketones for chromatographic and mass spectrometric analysis. thermofisher.com

BODIPY-based Reagents: Reagents such as 1,3,5,7-tetramethyl-8-aminozide-difluoroboradiaza-s-indacence (BODIPY-aminozide) react with aldehydes to form stable and highly fluorescent BODIPY hydrazone derivatives. mdpi.com These are particularly useful as pre-column derivatization reagents in HPLC with fluorescence detection. mdpi.com

Acridone (B373769) Derivatives: A novel fluorescence labeling reagent, N-acetylhydrazine acridone (AHAD), was specifically designed for labeling carbonyl compounds. rsc.org It reacts with benzaldehyde (B42025) to form a corresponding hydrazone that is stable enough for quantitative analysis via HPLC with fluorescence detection. rsc.orgresearchgate.net

Other Reagents: A variety of other reagents, including 2,2′-furil, can be used for pre-column derivatization to form fluorescent imidazole (B134444) derivatives, suitable for analyzing aliphatic aldehydes. rsc.org

The primary advantage of these methods is the significant enhancement in detection sensitivity, often reaching nanomolar or even lower detection limits. rsc.orgmdpi.com

Table 1: Common Fluorescence Derivatization Reagents for Aldehydes

| Reagent Class | Specific Example | Mechanism of Action | Resulting Derivative |

|---|---|---|---|

| Hydrazines | Dansyl Hydrazine | Reaction with carbonyl group | Fluorescent Hydrazone |

| BODIPY Dyes | BODIPY-aminozide | Reaction with carbonyl group | Highly Fluorescent BODIPY Hydrazone mdpi.com |

| Acridone Dyes | N-acetylhydrazine acridone (AHAD) | Reaction with carbonyl group in the presence of an acid catalyst rsc.org | Fluorescent Hydrazone rsc.org |

| Furil Dyes | 2,2'-furil | Reaction with aldehyde in the presence of ammonium (B1175870) acetate (B1210297) rsc.org | Fluorescent Difurylimidazole rsc.org |

Chromatographic Analysis Enhancements

Chromatography is the principal technique for separating and analyzing complex mixtures. For this compound, both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are applicable, with derivatization often playing a key role in enhancing analytical outcomes.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful analytical tool for the separation, identification, and quantification of individual components in a mixture. For the analysis of benzaldehydes, reverse-phase HPLC is the most common approach. Method development often focuses on achieving optimal separation and enhancing detection sensitivity.

As with spectroscopic methods, pre-column derivatization is a widely used strategy in HPLC to improve the detection of aldehydes, especially when using UV-Vis or fluorescence detectors. mdpi.com A highly sensitive HPLC method coupled with fluorescence detection was developed for benzaldehyde using the novel reagent N-acetylhydrazine acridone (AHAD). rsc.org The optimal conditions for this derivatization were found to be 40°C for 30 minutes with trichloroacetic acid as a catalyst. rsc.orgnih.gov The resulting derivative was separated on a C18 column and detected with high sensitivity. rsc.org

Furthermore, a validated reverse-phase HPLC method was developed for the simultaneous determination of the structurally similar compound 2-hydroxy-4-methoxybenzaldehyde (B30951). colab.wsresearchgate.net This method demonstrated good linearity, precision, and accuracy, with a limit of detection of 0.84 µg/mL using a photodiode array (PDA) detector. colab.wsresearchgate.net Such established methods for related molecules provide a strong foundation for developing a specific HPLC protocol for this compound.

Table 3: Example HPLC Method Parameters for Benzaldehyde Analysis

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reverse-Phase HPLC with Fluorescence Detection | rsc.org |

| Derivatization Reagent | N-acetylhydrazine acridone (AHAD) | rsc.org |

| Column | Reversed-phase SB-C18 | rsc.org |

| Mobile Phase | Gradient Elution | rsc.org |

| Detection | Fluorescence (Excitation: 371 nm, Emission: 421 nm) | rsc.orgnih.gov |

| Catalyst | Trichloroacetic Acid | rsc.org |

Mass Spectrometry Techniques in Reaction Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of compounds. In the context of reaction analysis, modern MS techniques offer rapid and sensitive monitoring of reactants, intermediates, and products.

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for High-Throughput Screening

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the direct analysis of samples on surfaces with minimal to no preparation. researchgate.net This method is exceptionally well-suited for the high-throughput screening (HTS) of organic reactions. researchgate.net

In a typical DESI-MS setup for HTS, reaction mixtures are spotted onto an array (e.g., a PTFE plate), and a charged solvent spray is directed at the surface. researchgate.net The impact of the spray creates secondary microdroplets containing the analytes, which are then drawn into the mass spectrometer for analysis. purdue.edu This process is extremely fast, with analysis rates of up to one sample per second being achievable. researchgate.net

A key advantage of DESI-MS is that chemical reactions can be accelerated within the microdroplets generated during the ionization process. purdue.edu This allows for the rapid screening of reaction conditions or reactant combinations. purdue.edu The technique has been successfully applied to screen various reactions involving aldehydes, such as aldol (B89426) reactions and imine formations, providing valuable information to guide scaled-up production in flow synthesis. purdue.edursc.org The high speed and sensitivity of DESI-MS make it a powerful tool for discovering new reactions and optimizing existing ones involving substrates like this compound. researchgate.netpurdue.edu

Table 4: Advantages of DESI-MS for High-Throughput Reaction Screening

| Feature | Advantage | Source |

|---|---|---|

| Speed | Capable of analyzing up to 1 sample/second, enabling rapid screening of large reaction arrays. | researchgate.net |

| Minimal Sample Prep | Allows for direct analysis of reaction mixtures from surfaces without complex workup. | purdue.edu |

| Reaction Acceleration | Reactions are accelerated in the DESI microdroplets, enabling rapid product formation and detection. | purdue.edu |

| High Sensitivity | Requires only femtomole to picomole amounts of analyte per spot. | researchgate.net |

| Automation Compatibility | Integrates well with liquid handling robotics for fully automated HTS workflows. | researchgate.netresearchgate.net |

Noncovalent Interactions (NCI) Methodologies

Noncovalent Interactions (NCI) analysis is a computational method used to visualize and understand weak, non-covalent interactions within and between molecules. A prominent technique within this framework is the Reduced Density Gradient (RDG) analysis. The RDG-NCI method plots the RDG against the electron density, multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This generates three-dimensional isosurfaces that provide a visual representation of intermolecular and intramolecular interactions.

These visualizations are typically color-coded:

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces denote weak, delocalized van der Waals interactions.

Red surfaces signify strong, repulsive interactions, often found within sterically hindered regions or in the core of ring structures.

For this compound, NCI analysis would be instrumental in identifying the nature and strength of interactions like C-H···O hydrogen bonds involving the aldehyde, methoxy (B1213986), and ethyl groups, as well as potential π-π stacking between aromatic rings in a condensed phase. Such analyses are crucial for understanding the forces that govern the compound's supramolecular assembly. sci-hub.se

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing

Hirshfeld surface analysis is a powerful computational tool for investigating intermolecular interactions in the crystalline state. mdpi.com The Hirshfeld surface of a molecule is generated by partitioning the crystal's electron density into regions associated with each molecule. The surface is mapped with properties like d_norm, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface.

The d_norm surface reveals the nature of intermolecular contacts:

Red spots indicate contacts shorter than the van der Waals radii, representing close intermolecular interactions like hydrogen bonds. mdpi.com

Blue spots show contacts longer than the van der Waals radii.

White areas represent contacts approximately equal to the van der Waals radii.

Complementing the Hirshfeld surface, two-dimensional fingerprint plots summarize all intermolecular contacts quantitatively. mdpi.comnih.gov These plots graph d_e versus d_i, with each point representing a specific type of atomic contact. The percentage contribution of each interaction to the total Hirshfeld surface area can be calculated. For a molecule like this compound, fingerprint plots would likely show significant contributions from H···H, O···H/H···O, and C···H/H···C contacts, which are critical for the stability of the crystal packing. nih.govnih.govresearchgate.net

Electronic Structure and Optical Properties

The electronic and optical properties of this compound are fundamentally linked to its molecular structure, featuring an aromatic ring substituted with an electron-donating methoxy group, a weakly electron-donating ethyl group, and an electron-withdrawing aldehyde group.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals (FMOs) that determine a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. irjweb.comrsc.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comchalcogen.ro

A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive and more polarizable. nih.gov For organic molecules with potential applications in electronics, a smaller energy gap is often desirable as it facilitates intramolecular charge transfer. mdpi.com In theoretical studies, the HOMO-LUMO gap is calculated using methods like Density Functional Theory (DFT). irjweb.comchalcogen.ro

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Quercetin | -3.7552 | 2.5897 | 6.3449 | chalcogen.ro |

| Acridine (B1665455)–2,4-dihydroxybenzaldehyde (B120756) cocrystal | - | - | 2.434 | mdpi.com |

| Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) | - | - | 2.904 | rsc.org |

Linear and Nonlinear Optical (NLO) Properties of Aromatic Aldehydes and Derivatives

Aromatic aldehydes and their derivatives are of significant interest for their nonlinear optical (NLO) properties. NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies or phases. acs.org This phenomenon is rooted in the molecular structure. Efficient organic NLO materials often possess a donor-π-acceptor (D-π-A) architecture. royalsocietypublishing.org In this design, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated system, which facilitates the movement of electron density across the molecule. acs.orgroyalsocietypublishing.org

In this compound, the methoxy group (-OCH₃) acts as a strong electron donor, while the aldehyde group (-CHO) is an electron acceptor. The ethyl group (-C₂H₅) is a weak electron donor. These groups are connected via the π-system of the benzene (B151609) ring, creating a D-π-A framework that is conducive to NLO activity.

Hyperpolarizability Calculations for NLO Material Design

The NLO response of a molecule is quantified by its hyperpolarizability. For second-order NLO effects, the first hyperpolarizability (β or β_tot) is the key parameter. nih.gov A large β value indicates a strong NLO response, making the material a promising candidate for applications like frequency doubling and optical switching. acs.orgsemanticscholar.org

| Compound | First Hyperpolarizability (β_tot) (esu) | Comparison to p-Nitroaniline | Source |

|---|---|---|---|

| Acridine–2,4-dihydroxybenzaldehyde cocrystal | 5.6250 × 10-30 | - | mdpi.com |

| Salicylaldehyde-based Thiosemicarbazone (CHCT3) | 557.085 a.u. | - | acs.org |

| Salicylaldehyde-based Thiosemicarbazone (HBCT6) | - | 10.13 times larger | acs.org |

Intramolecular Charge Transfer Mechanisms

The underlying mechanism for the NLO properties observed in D-π-A molecules is Intramolecular Charge Transfer (ICT). acs.orgroyalsocietypublishing.org Upon electronic excitation by light, electron density is shifted from the electron-rich donor group, through the π-conjugated bridge, to the electron-deficient acceptor group. royalsocietypublishing.org

In this compound, the electron-donating methoxy and ethyl groups increase the electron density on the benzene ring. When the molecule absorbs a photon of sufficient energy, an electron is promoted from the ground state to an excited state. This process involves a significant redistribution of electron density, effectively transferring charge from the donor-end of the molecule (the substituted ring) to the acceptor-end (the aldehyde group). This photoinduced charge separation creates a large change in the molecule's dipole moment, which is the microscopic origin of the high hyperpolarizability and the resulting NLO effects. cam.ac.uk The efficiency of this ICT is what makes such compounds candidates for advanced optical materials. acs.org

Theoretical Studies on Reaction Mechanisms and Energetics of this compound

Theoretical and computational chemistry provide powerful tools to investigate the reaction mechanisms and energetics of chemical compounds at a molecular level. For this compound, while direct computational studies on its reaction mechanisms are not extensively available in publicly accessible literature, valuable insights can be drawn from theoretical investigations of structurally similar molecules. These studies on related benzaldehyde and ethylbenzene (B125841) derivatives help to build a foundational understanding of the potential reactive behavior of this compound.

Computational Chemistry and Theoretical Investigations of 2 Ethyl 4 Methoxybenzaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde group is highly reactive and can undergo a variety of transformations:

Nucleophilic Addition : The carbonyl carbon is electrophilic and readily attacked by nucleophiles. fiveable.me This can lead to the formation of alcohols (via reduction), cyanohydrins, and imines.

Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid, 2-ethyl-4-methoxybenzoic acid.

Condensation Reactions : It can participate in condensation reactions such as the Wittig reaction to form alkenes, and the Knoevenagel condensation with active methylene (B1212753) compounds.

Density Functional Theory (DFT) Applications

Reactions Involving the Aromatic Ring

The presence of the electron-donating ethyl and methoxy (B1213986) groups activates the aromatic ring towards electrophilic substitution. libretexts.org Reactions such as nitration and halogenation would be expected to occur at the positions ortho and para to the activating groups. However, the directing effects of the three substituents would need to be considered to predict the major products.

Role as a Precursor in Organic Synthesis

2-Ethyl-4-methoxybenzaldehyde is a valuable building block in organic synthesis. It can be used to introduce the 2-ethyl-4-methoxyphenyl moiety into larger, more complex molecules. For example, it is used in the synthesis of certain estrogen analogues. biosynth.com Its derivatives have also been explored for their potential biological activities. mdpi.com

Spectroscopic Characterization Techniques for 2 Ethyl 4 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.

Proton (¹H) NMR Applications

Proton NMR spectroscopy is instrumental in identifying the number of different types of protons, their electronic environments, and their proximity to other protons in a molecule. In aromatic aldehydes, the aldehydic proton is particularly noteworthy due to its characteristic downfield chemical shift. modgraph.co.uk For derivatives of benzaldehyde (B42025), the chemical shifts of the aromatic protons provide significant insight into the electronic effects of the substituents on the aromatic ring.

For instance, in 4-methoxybenzaldehyde (B44291), a related compound, the ¹H NMR spectrum shows distinct signals for the aldehydic proton, the methoxy (B1213986) group protons, and the aromatic protons. hmdb.cachegg.com The aldehydic proton typically appears as a singlet at a low field. scispace.com The protons of the methoxy group also appear as a singlet, while the aromatic protons exhibit splitting patterns that are dependent on their position relative to the substituents.

The following table outlines the typical ¹H NMR chemical shifts for protons in environments analogous to those in 2-Ethyl-4-methoxybenzaldehyde.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic (-CHO) | 9.0 - 10.0 | Singlet |

| Aromatic (Ar-H) | 6.5 - 8.0 | Multiplet |

| Methoxy (-OCH₃) | 3.7 - 4.0 | Singlet |

| Ethyl (-CH₂CH₃) - Methylene (B1212753) | 2.5 - 2.8 | Quartet |

| Ethyl (-CH₂CH₃) - Methyl | 1.1 - 1.4 | Triplet |

This table provides generalized data and actual values may vary based on the specific derivative and solvent used.

Carbon-13 (¹³C) NMR Applications

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in a molecule typically gives rise to a distinct signal, and the chemical shift of each signal is indicative of the carbon's hybridization and electronic environment. libretexts.org

In benzaldehyde derivatives, the carbonyl carbon of the aldehyde group is particularly deshielded and appears at a significantly downfield chemical shift, typically in the range of 190-200 ppm. libretexts.orgrsc.org The carbon atoms of the aromatic ring show signals in the aromatic region (approximately 110-170 ppm), with their specific shifts influenced by the attached substituents. The carbons of the ethyl and methoxy groups will appear in the upfield region of the spectrum.

Below is a table summarizing the expected ¹³C NMR chemical shifts for the carbon atoms in this compound.

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Aromatic C-O | 160 - 170 |

| Aromatic C-CHO | 135 - 145 |

| Aromatic C-C₂H₅ | 140 - 150 |

| Aromatic C-H | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 60 |

| Ethyl (-CH₂) | 20 - 30 |

| Ethyl (-CH₃) | 10 - 20 |

This table provides generalized data based on analogous compounds and actual values may vary. rsc.orgchemicalbook.com

Oxygen-17 (¹⁷O) NMR Chemical Shift Studies for Hydrogen Bonding Analysis

Oxygen-17 (¹⁷O) NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, is a powerful tool for investigating phenomena such as hydrogen bonding. lmaleidykla.lt The chemical shift of an oxygen nucleus is highly sensitive to its electronic environment, which is directly influenced by hydrogen bond formation. modgraph.co.uk

In studies of substituted benzaldehydes and related compounds, ¹⁷O NMR can be used to probe the strength of intramolecular and intermolecular hydrogen bonds. mdpi.comacs.org For derivatives of 2-hydroxybenzaldehyde, for example, the chemical shift of the hydroxyl oxygen can provide quantitative information about the strength of the intramolecular hydrogen bond to the carbonyl oxygen. mdpi.com Similarly, the chemical shift of the carbonyl oxygen can be affected by intermolecular hydrogen bonding in solution. acs.org For 4-substituted pyridine (B92270) N-oxides, electron-donating groups cause a shielding (upfield shift) of the ¹⁷O resonance, while electron-withdrawing groups lead to deshielding (downfield shift). researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups in a molecule. libretexts.org The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl group of an aromatic aldehyde. libretexts.org

C-H Stretch (Aldehyde): A pair of medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹ are characteristic of the C-H bond of the aldehyde group. libretexts.org

C-O Stretch (Aryl Ether): A strong absorption band in the region of 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) would indicate the presence of the aryl ether linkage of the methoxy group.

Aromatic C=C Stretches: Medium to weak absorption bands in the region of 1450-1600 cm⁻¹ are due to carbon-carbon stretching vibrations within the aromatic ring. libretexts.org

C-H Bends (Aromatic): Bands in the fingerprint region, typically between 675 and 900 cm⁻¹, can provide information about the substitution pattern of the aromatic ring. libretexts.org

Studies on related compounds like 2-hydroxy-4-methoxybenzaldehyde (B30951) show characteristic peaks for the carbonyl and other functional groups. mdpi.comchemicalbook.com

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. While IR spectroscopy is based on the absorption of light, Raman spectroscopy is a scattering technique. A key difference is that symmetrical, non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra.

For this compound, the Raman spectrum would also show characteristic bands for the various functional groups. The C=O stretch, aromatic ring vibrations, and C-H vibrations would all be observable. researchgate.net Inelastic neutron scattering (INS) spectroscopy, a technique related to vibrational spectroscopy, has been used in conjunction with DFT calculations to assign the vibrational modes of methoxybenzaldehyde isomers with high confidence. uc.pt This approach has been particularly useful for understanding low-wavenumber vibrations like torsional modes. uc.pt

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within this compound and its derivatives. The absorption of UV-Vis light by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the conjugated π-electron system of the benzaldehyde core and are influenced by the electronic effects of the ethyl and methoxy substituents.

Aromatic aldehydes typically exhibit characteristic absorption bands in the UV-Vis region. For instance, monitoring UV-Vis absorbance between 270–300 nm is a common method for observing aromatic aldehydes. The electronic spectra of benzaldehydes are generally discussed in terms of the B-band and C-band. cdnsciencepub.com The B-band is associated with the benzene (B151609) ring, while the C-band is related to the carbonyl group's electronic transitions. cdnsciencepub.com The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring. cdnsciencepub.com

In a study on various substituted benzaldehydes, it was noted that the spectra are influenced by interactions between the substituents and the benzene ring. cdnsciencepub.com For example, the UV/Vis absorption spectra of nitrobenzaldehyde isomers are characterized by weak transitions around 350 nm (nπ* absorptions), a band of intermediate intensity near 300 nm (ππ* excitations within the arene), and strong absorptions around 250 nm (ππ* excitations involving the nitro and benzene groups). uni-muenchen.de While specific data for this compound is not detailed in the provided results, the principles governing the UV-Vis spectra of substituted benzaldehydes are well-established. For example, the UV-Vis spectrum of 4-methoxybenzaldehyde, a closely related compound, has been studied in detail. uc.pt The solubility of halogenated benzaldehydes has been determined by measuring their absorbance at specific wavelengths, such as 260 nm for 4-chlorobenzaldehyde (B46862) and 297 nm for 2,6-dichlorobenzaldehyde. mdpi.com

The study of Schiff base complexes derived from substituted benzaldehydes also heavily relies on UV-Vis spectroscopy. For instance, the formation of a Schiff base from 2-hydroxy-4-methoxybenzaldehyde and its subsequent complexation with copper(II) ions were characterized by their UV-Vis spectra. mdpi.comnih.govusm.md Similarly, the electronic spectra of metal complexes with a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylbenzothiazole (B160888) were used to suggest the geometries of the complexes. ekb.eg

Interactive Data Table: UV-Vis Absorption Maxima for Related Benzaldehyde Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Benzaldehyde | Cyclohexane | 242, 280, 290 | cdnsciencepub.com |

| Benzaldehyde | Ethanol (B145695) | 246, 283 | cdnsciencepub.com |

| 4-Chlorobenzaldehyde | Water | 260 | mdpi.com |

| 4-Bromobenzaldehyde | Water | 263 | mdpi.com |

| 2,4-Dichlorobenzaldehyde | Water | 263 | mdpi.com |

| 2,6-Dichlorobenzaldehyde | Water | 297 | mdpi.com |

| 2,3-Dichlorobenzaldehyde | Water | 306 | mdpi.com |

| Nitrobenzaldehydes | Cyclohexane/Acetonitrile | ~350, ~300, ~250 | uni-muenchen.de |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique used to study metal complexes containing unpaired electrons. While this compound itself is diamagnetic and thus EPR-silent, its metal complexes, particularly those with transition metals like copper(II), can be effectively characterized by EPR spectroscopy. This technique provides valuable information about the electronic environment of the metal ion, the nature of the metal-ligand bonding, and the geometry of the complex.

The EPR spectra of copper(II) complexes derived from Schiff bases of substituted benzaldehydes have been reported in several studies. mdpi.comekb.egsciensage.info For instance, the EPR spectra of Cu(II) complexes with a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde were recorded in a polycrystalline state at both room temperature (298 K) and low temperature (77 K). mdpi.com The g-values (g|| and g⊥) obtained from the spectra are used to determine the geometry and the nature of the metal-ligand bond. mdpi.comtandfonline.com A g|| value greater than g⊥, which is in turn greater than 2.0023, is indicative of a d(x²-y²) ground state, often associated with a distorted octahedral or square planar geometry. mdpi.com The geometric parameter G, calculated from the g-values, can indicate the extent of exchange interaction between copper centers in polycrystalline samples. mdpi.com

In one study, the EPR spectra of copper(II) complexes with a Schiff base ligand derived from 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylbenzothiazole were recorded as polycrystalline samples at room temperature. ekb.eg The spectral data helped in suggesting the geometry of the metal complexes. ekb.eg Similarly, EPR studies on Cu(II) complexes of a Schiff base derived from 2-bromobenzaldehyde (B122850) suggested a distorted octahedral structure. sciensage.info

Interactive Data Table: EPR Spectral Parameters for Representative Copper(II) Complexes of Benzaldehyde Derivatives | Complex | g|| | g⊥ | G | Geometry | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | [Cu(L)(NO3)(H2O)2] | 2.23 | 2.05 | 2.77 | Distorted Octahedral | mdpi.com | | [Cu2(L)2Cl2(H2O)4] | 2.29 | 2.07 | 3.99 | Distorted Octahedral | mdpi.com | | [Cu(L)2] | - | 2.097 (broad) | - | Tetrahedral | mdpi.com | | [Cu(L)(OAc)] | - | 2.102 (broad) | - | Tetrahedral | mdpi.com | | [Cu(L)(ClO4)(H2O)] | - | 2.127 (broad) | - | Tetrahedral | mdpi.com | | MBA–DVB–BH–Cu(II) | 2.24 | 2.03 | - | Covalent | tandfonline.com | (L represents the Schiff base ligand derived from 2-hydroxy-4-methoxybenzaldehyde)

X-ray Diffraction (XRD) for Crystal Structure Elucidation

While the specific crystal structure of this compound is not available in the provided search results, studies on related substituted benzaldehydes demonstrate the utility of this technique. For example, the crystal structures of several ortho-substituted benzaldehydes have been investigated to understand their molecular conformation. iucr.orgiucr.org The crystal structure of (E)-4-ethyl-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, a derivative containing the 4-methoxybenzylidene moiety, was determined by single-crystal X-ray diffraction. nih.gov This analysis confirmed the E conformation of the exocyclic double bond and revealed that the cyclohexanone (B45756) ring adopts a screw-boat conformation. nih.gov

Furthermore, the crystal structures of Schiff bases derived from substituted benzaldehydes and their metal complexes are frequently determined by XRD. mdpi.comnih.govusm.md In a study of a copper(II) complex with a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde, single-crystal X-ray diffraction revealed a distorted octahedral coordination around the copper atoms. mdpi.comnih.govusm.md Such studies are crucial for understanding the coordination chemistry and the supramolecular architecture of these compounds. The investigation of intermolecular contacts in multi-substituted benzaldehyde derivatives through X-ray crystallography provides insights into their supramolecular networks. rsc.org

Interactive Data Table: Crystallographic Data for a Derivative of this compound

| Parameter | (E)-4-ethyl-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one |

|---|---|

| Molecular Formula | C₂₀H₂₀O₂ |

| Molecular Weight | 292.36 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0411 (13) |

| b (Å) | 8.9698 (9) |

| c (Å) | 15.5832 (18) |

| β (°) | 110.721 (3) |

| Volume (ų) | 1574.2 (3) |

| Z | 4 |

(Data from reference nih.gov)

Mass Spectrometry (MS) for Molecular Confirmation and Analysis

Mass spectrometry (MS) is an indispensable analytical technique for confirming the molecular weight and elucidating the structure of this compound and its derivatives. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks, which reveal the structure of the molecule.

For aromatic aldehydes like this compound, the molecular ion peak (M+) is typically observed. miamioh.edu A common fragmentation pattern for aromatic aldehydes is the loss of a hydrogen atom (M-1) or the formyl group (M-29). miamioh.edu The mass spectrum of the related compound 2-ethylbenzaldehyde (B125284) shows prominent peaks at m/z 133 (M-1) and 105 (M-29). nih.gov For 4-methoxybenzaldehyde, the mass spectrum shows a strong molecular ion peak at m/z 136 and a base peak at m/z 135 (M-1). massbank.eu

In the context of derivatives, Fast Atom Bombardment (FAB) mass spectrometry has been used to characterize copper(II) complexes of a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde. mdpi.com The mass spectra of these complexes showed peaks corresponding to the molecular ions and fragments resulting from expected cleavages, confirming their proposed formulas. mdpi.com Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool for identifying and quantifying substituted benzaldehydes in complex mixtures. For instance, GC-HRMS analysis confirmed the presence of 2-hydroxy-4-methoxybenzaldehyde in a plant extract. irjmets.com

Interactive Data Table: Key Mass Spectral Fragments for Related Benzaldehydes

| Compound | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| 2-Ethylbenzaldehyde | 134.18 | 134 | 133, 105 | nih.govnist.gov |

| 4-Methoxybenzaldehyde | 136.15 | 136 | 135, 107, 77 | massbank.eu |

| 2-Hydroxy-4-methoxybenzaldehyde | 152.15 | 152 | - | irjmets.com |

Applications in Advanced Materials Science and Organic Synthesis

Role as Precursors in Complex Organic Synthesis

2-Ethyl-4-methoxybenzaldehyde is a valuable intermediate in multi-step synthetic pathways, enabling the construction of intricate organic compounds.

This compound is utilized as a precursor in the synthesis of estrogens. biosynth.com The reactivity of the aldehyde functional group, combined with the electronic effects of the ethyl and methoxy (B1213986) substituents on the aromatic ring, makes it a suitable starting material for building estrogenic scaffolds. A key reaction involves the bromination of this compound to produce bromoaldehydes. These halogenated intermediates have been specifically identified for their use as estrogen analogues, demonstrating the compound's direct role in creating molecules that mimic natural hormones. biosynth.com

The utility of this compound extends to the synthesis of steroid precursors. biosynth.com It participates in formylation reactions that yield formaldehyde, a crucial reagent used in the strategic elimination or modification of steroid structures. biosynth.com This application highlights the compound's role in facilitating key transformations within complex steroid synthesis pathways.

While research has established the role of substituted benzaldehydes in the synthesis of urolithins, the specific contribution of this compound is not documented in available literature. Notably, the structurally related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951), is a well-known precursor for the synthesis of Urolithin M7. wikipedia.orgresearchgate.net This total synthesis is achieved through a multi-step process, where a key step involves an inverse electron-demand Diels-Alder reaction. wikipedia.orgresearchgate.net However, a direct synthetic route involving this compound for urolithin derivatives has not been reported in the reviewed sources.

In the complex field of carbohydrate chemistry, protecting groups are essential for masking specific hydroxyl groups to achieve regioselectivity during synthesis. researchgate.netuniversiteitleiden.nl Benzaldehyde (B42025) and its derivatives are known to react with diols to form cyclic acetals, a common strategy for protecting vicinal hydroxyl groups. researchgate.net This strategy is fundamental in the multi-step synthesis of oligosaccharides, where discriminating between numerous hydroxyl functions is a significant challenge. universiteitleiden.nl While this demonstrates the general utility of the benzaldehyde chemical class in carbohydrate synthesis, the specific use of this compound as a protecting group is not detailed in the available research. researchgate.netuniversiteitleiden.nlresearchgate.net

Protecting Group Chemistry, particularly in Carbohydrate Synthesis

Coordination Chemistry and Metal Complexation